1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and ethyl groups under specific conditions. One common method involves the esterification of pyrrolidine-1,2-dicarboxylic acid with tert-butyl and ethyl alcohols in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, where nucleophiles such as halides or amines replace the existing substituents.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols
Scientific Research Applications
1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate can be compared with other pyrrolidine derivatives, such as:
1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester: Another similar compound with variations in the ester groups, affecting its chemical behavior and applications
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-17-11(15)10-9(2)7-8-14(10)12(16)18-13(3,4)5/h10H,2,6-8H2,1,3-5H3 |
InChI Key |
VVVDVCHXYVUUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=C)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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